molecular formula C14H15NO2 B3798289 4-(2,4-dimethoxyphenyl)-3-methylpyridine

4-(2,4-dimethoxyphenyl)-3-methylpyridine

Cat. No.: B3798289
M. Wt: 229.27 g/mol
InChI Key: IQTDEZLCLXYDHL-UHFFFAOYSA-N
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Description

4-(2,4-Dimethoxyphenyl)-3-methylpyridine is a pyridine derivative substituted with a 2,4-dimethoxyphenyl group at the 4-position and a methyl group at the 3-position.

Properties

IUPAC Name

4-(2,4-dimethoxyphenyl)-3-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-10-9-15-7-6-12(10)13-5-4-11(16-2)8-14(13)17-3/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTDEZLCLXYDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dimethoxyphenyl)-3-methylpyridine can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with 3-methylpyridine in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions in an organic solvent like ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. Catalysts and advanced purification techniques are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethoxyphenyl)-3-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and substituted pyridine compounds .

Scientific Research Applications

4-(2,4-Dimethoxyphenyl)-3-methylpyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,4-dimethoxyphenyl)-3-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyridine Derivatives

Key Structural Analogs:
Compound Name Structural Features Biological/Chemical Properties Source
4-(2,4-Dimethylbenzoyl)-2-methylpyridine Benzoyl group at 4-position, methyl at 2-pyridine Antimicrobial, anticancer properties
2-(4-Acetylphenyl)-3-hydroxypyridine Acetyl and hydroxyl groups on phenyl Enhanced reactivity for chemical modifications
4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine Cyclopentyloxy and methoxy groups Improved pharmacological profile
3-(4-Methylthiophen-2-yl)pyridine Thiophene-pyridine hybrid Distinct electronic properties
Analysis:
  • Electronic Effects: The 2,4-dimethoxyphenyl group in the target compound donates electron density via methoxy groups, increasing the pyridine ring's basicity compared to electron-withdrawing groups (e.g., acetyl in ). This may enhance interactions with biological targets like enzymes or receptors.
  • Steric and Solubility Considerations :

    • The methoxy groups improve lipophilicity compared to hydroxylated analogs (e.g., ), favoring membrane permeability and bioavailability.
    • Bulkier substituents, such as cyclopentyloxy in , may hinder metabolic degradation but reduce solubility.
  • Biological Activity :

    • Pyridine derivatives with methoxy or methyl groups (e.g., ) often show antimicrobial or anticancer activity due to interactions with cellular targets like DNA topoisomerases or kinases.
    • Thiophene-pyridine hybrids () demonstrate unique electronic properties useful in material science, though their biological relevance is less documented.

Positional Isomerism and Functional Group Variations

  • 3-Methyl vs.
  • Methoxy vs. Halogen Substituents :

    • Compared to chlorinated pyridines (e.g., ), methoxy groups reduce toxicity and offer sites for further functionalization (e.g., demethylation reactions).

Pharmacological Potential

  • Antimicrobial Activity : Structural analogs with similar lipophilicity (e.g., ) exhibit broad-spectrum activity, likely due to membrane disruption.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,4-dimethoxyphenyl)-3-methylpyridine
Reactant of Route 2
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4-(2,4-dimethoxyphenyl)-3-methylpyridine

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